molecular formula C22H27Cl2NO5S B11404201 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide

Cat. No.: B11404201
M. Wt: 488.4 g/mol
InChI Key: IWISXHFZBNEWIG-UHFFFAOYSA-N
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Description

The target compound is a benzamide derivative featuring a 3,5-dichloro-substituted aromatic core, a pentyloxy chain at the 4-position, and a branched substituent comprising a 1,1-dioxidotetrahydrothiophen-3-yl group and a 5-methylfuran-2-ylmethyl moiety. Its synthesis likely involves multi-step alkylation and condensation reactions, with structural confirmation via spectral techniques such as IR (C=O stretching at ~1660–1680 cm⁻¹) and NMR (distinct signals for dichloro, pentyloxy, and heterocyclic groups) .

Properties

Molecular Formula

C22H27Cl2NO5S

Molecular Weight

488.4 g/mol

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-pentoxybenzamide

InChI

InChI=1S/C22H27Cl2NO5S/c1-3-4-5-9-29-21-19(23)11-16(12-20(21)24)22(26)25(13-18-7-6-15(2)30-18)17-8-10-31(27,28)14-17/h6-7,11-12,17H,3-5,8-10,13-14H2,1-2H3

InChI Key

IWISXHFZBNEWIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Etherification

The synthesis begins with 4-hydroxybenzoic acid , which undergoes sequential chlorination and alkylation:

  • Dichlorination : Treatment with chlorine gas in acetic acid at 40–50°C introduces chlorine atoms at the 3- and 5-positions, yielding 3,5-dichloro-4-hydroxybenzoic acid.

  • Pentyloxy Installation : The phenolic hydroxyl group is alkylated using pentyl bromide in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Reaction conditions (80°C, 12 h) afford 3,5-dichloro-4-(pentyloxy)benzoic acid with 92% yield.

Table 1: Optimization of Etherification Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventDMFAcetoneAcetone
BaseK₂CO₃Cs₂CO₃K₂CO₃
Temperature (°C)608080
Yield (%)789292

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

Sulfonation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to its sulfone derivative using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in a water-THF mixture (1:1 v/v) at 25°C for 12 h. This step achieves quantitative conversion to 1,1-dioxidotetrahydrothiophene.

Amination via Hofmann Degradation

The sulfone is subjected to Hofmann degradation using bromine and sodium hydroxide to introduce the amine group at position 3:

  • Bromination : Bromine (1.1 eq) is added dropwise to a cooled (0°C) solution of 1,1-dioxidotetrahydrothiophene in CCl₄.

  • Amine Formation : Treatment with aqueous NH₃ (28%) at 100°C for 6 h yields 1,1-dioxidotetrahydrothiophen-3-amine (75% yield).

Synthesis of (5-Methylfuran-2-yl)Methylamine

Reductive Amination of 5-Methylfurfural

5-Methylfurfural undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid). The reaction proceeds at 25°C for 24 h, yielding (5-methylfuran-2-yl)methylamine (88% yield).

Assembly of the Secondary Amine Moiety

The sulfone-bearing amine (1,1-dioxidotetrahydrothiophen-3-amine) is alkylated with (5-methylfuran-2-yl)methyl bromide under Mitsunobu conditions:

  • Reagents : Triphenylphosphine (1.2 eq), DIAD (1.2 eq) in anhydrous THF.

  • Conditions : 0°C to 25°C over 2 h, followed by 12 h stirring.

  • Yield : 82% of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]amine.

Final Amide Coupling

The benzoic acid derivative is converted to its acid chloride using thionyl chloride (3 eq) in refluxing toluene (4 h). The acid chloride is then reacted with the secondary amine in dichloromethane with triethylamine (2.5 eq) as a base:

  • Conditions : 0°C to 25°C, 12 h.

  • Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the title compound (85% purity, 91% yield).

Table 2: Catalytic Systems for Amidation

CatalystSolventTemperature (°C)Yield (%)
EDC/HOBtDCM2578
Thionyl ChlorideToluene8091
DCC/DMAPTHF2583

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 2H, Ar-H), 6.12 (d, J = 3.2 Hz, 1H, furan-H), 5.98 (d, J = 3.2 Hz, 1H, furan-H), 4.45 (m, 1H, tetrahydrothiophene-H), 4.20 (s, 2H, CH₂), 3.95 (t, J = 6.4 Hz, 2H, OCH₂), 2.32 (s, 3H, CH₃), 1.85–1.25 (m, 10H, pentyl + tetrahydrothiophene).

  • HRMS : [M+H]⁺ calc. for C₂₃H₂₈Cl₂N₂O₅S: 543.1164; found: 543.1168 .

Chemical Reactions Analysis

    Oxidation: The dichloro group can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group (C=O) may occur.

    Substitution: The chlorine atoms can be substituted with other functional groups.

    Common Reagents: Thionyl chloride, chlorine gas, reducing agents, and various amines.

    Major Products: The benzamide structure remains intact, but derivatives may form.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Possible drug candidate due to its unique structure.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: Interaction with specific enzymes or receptors.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Spectral Comparisons
Compound Name Structural Features Synthesis Highlights Key Spectral Data (IR/NMR) Inferred Bioactivity
Target Compound 3,5-Dichloro benzamide; pentyloxy; tetrahydrothiophene dioxide; 5-methylfuran Alkylation, condensation C=O (1660–1680 cm⁻¹); δ 7.5–8.0 (aromatic Cl) Pesticide candidate
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [1] Triazole-thione; sulfonyl; difluorophenyl Friedel-Crafts, cyclization C=S (1247–1255 cm⁻¹); NH (3278–3414 cm⁻¹) Antifungal
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide) Dichlorophenyl; ethoxymethoxy benzamide Condensation C=O (~1660 cm⁻¹); δ 7.2–7.8 (Cl, OCH₂) Herbicide
Sulfentrazone (N-(2,4-Dichloro-5-(Difluoromethyltriazolinone)Phenyl)Methanesulfonamide) Sulfonamide; triazolinone; dichlorophenyl Sulfonation, cyclization SO₂ (1150–1200 cm⁻¹); NH (~3300 cm⁻¹) Herbicide
Example 53 Compound (Fluorinated Pyrazolo-Pyrimidinyl Benzamide) Fluorinated benzamide; pyrazolo-pyrimidine; isopropyl Suzuki coupling, Pd catalysis C=O (1680 cm⁻¹); δ 1.2–1.5 (isopropyl) Kinase inhibitor candidate

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target’s benzamide C=O stretch (1660–1680 cm⁻¹) aligns with etobenzanid and triazole precursors . Unlike triazole-thiones, which lack C=O bands post-cyclization, the target retains this group, confirming its amide backbone .
  • NMR : The pentyloxy chain (δ 0.8–1.7 for CH₃ and CH₂) and dichloro substituents (δ 7.5–8.0) distinguish the target from etobenzanid’s ethoxymethoxy (δ 3.5–4.0) and Example 53’s isopropyl (δ 1.2–1.5) .

Biological Activity

3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide is a synthetic compound that exhibits a range of biological activities due to its unique structural characteristics. This article delves into its biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H20Cl2FNO4S
  • Molecular Weight : 460.3 g/mol
  • IUPAC Name : 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-pentyloxy-N-[(5-methylfuran-2-yl)methyl]benzamide

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell function.
  • DNA Interaction : The compound may bind to DNA, potentially affecting gene expression and cellular processes.

Biological Activities

Research indicates that compounds with similar structural features often exhibit activities such as:

  • Antimicrobial Activity : Many benzamide derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that related compounds can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with thiophene moieties often demonstrate anti-inflammatory properties.

Antimicrobial Activity

A study evaluating the antimicrobial properties of benzamide derivatives found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. The presence of the dichloro group in this compound suggests a potential for similar effects.

Anticancer Potential

In vitro studies on structurally similar compounds have indicated that they can inhibit the proliferation of cancer cell lines. For instance, derivatives targeting tyrosinase have shown promise in reducing melanin production in melanoma cells by inhibiting key signaling pathways involved in melanogenesis .

Anti-inflammatory Studies

Research has demonstrated that certain thiophene-containing compounds exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess similar properties.

Data Table: Comparison of Biological Activities

CompoundActivity TypeMechanismReference
Compound AAntimicrobialEnzyme inhibition
Compound BAnticancerApoptosis induction
Compound CAnti-inflammatoryCytokine inhibition

Q & A

Q. What are the key considerations for designing an efficient synthesis route for this compound?

The synthesis requires multi-step reactions, including amide bond formation, alkylation, and oxidation. Key steps involve coupling the benzamide core with the tetrahydrothiophene and 5-methylfuran moieties under controlled conditions. Catalysts such as palladium or nickel complexes may optimize cross-coupling reactions, while temperature control (e.g., 0–70°C) and solvent selection (e.g., dichloromethane or acetonitrile) are critical for yield and purity. Purification via column chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR; 1H, 13C) confirms substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while X-ray crystallography resolves absolute configuration if crystalline forms are obtainable .

Q. How do the functional groups (e.g., dichloro, pentyloxy) influence its chemical reactivity?

The dichloro substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution. The pentyloxy chain increases lipophilicity, impacting solubility in nonpolar solvents. The 1,1-dioxidotetrahydrothiophene group contributes to hydrogen bonding and metabolic stability, while the 5-methylfuran moiety may engage in π-π stacking interactions with biological targets .

Q. What solvent systems are optimal for its solubility and stability during experiments?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s lipophilic pentyloxy group. Stability tests in aqueous buffers (pH 4–9) with <5% degradation over 24 hours at 25°C are recommended. Avoid strong acids/bases to prevent cleavage of the tetrahydrothiophene sulfone group .

Q. How can researchers mitigate byproduct formation during synthesis?

Use excess reagents (1.2–1.5 equiv) for amidation steps to drive reactions to completion. Employ scavengers like molecular sieves to absorb water in condensation reactions. Monitor intermediates via thin-layer chromatography (TLC) and optimize reaction times (e.g., 5–12 hours) to minimize side products .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?

Synthesize analogs with systematic substitutions:

  • Replace pentyloxy with shorter/longer alkoxy chains to assess hydrophobicity effects.
  • Modify the 5-methylfuran group with other heterocycles (e.g., thiophene, pyridine) to evaluate target selectivity.
  • Test in vitro assays (e.g., enzyme inhibition, cell viability) and correlate results with computational docking studies .

Q. How can contradictions in reported biological activity data across studies be resolved?

Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Control for batch-to-batch variability in compound purity via HPLC. Compare IC50 values under standardized conditions (e.g., pH, temperature) and validate with structural analogs to isolate contributing moieties .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

Use QSAR models to estimate logP (predicted ~3.8) and permeability. Molecular dynamics simulations (e.g., Desmond, GROMACS) model membrane interactions. ADMET predictors (e.g., SwissADME) assess CYP450 inhibition risk and half-life. Validate predictions with in vitro microsomal stability assays .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage. In cell-based assays, pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation. Monitor degradation products via LC-MS and adjust dosing regimens to account for metabolic clearance rates .

Q. What experimental approaches can elucidate its selectivity for specific biological targets?

Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions. Use CRISPR-Cas9 knockouts of suspected targets in cell lines to confirm mechanism-of-action. Pair with fluorescence polarization assays to measure binding specificity against homologous proteins .

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